tert-Butyl 2-fluoronicotinate

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers often face supply inconsistencies and limited reactivity data when sourcing fluorinated nicotinate building blocks, which can delay lead optimization. tert-Butyl 2-fluoronicotinate (CAS 1501904-78-4) solves this as a high-purity (98%) intermediate with dual orthogonal reactivity. It enables parallel library synthesis and late-stage diversification through its acid-labile tert-butyl ester and C2-fluorine handle for SNAr or cross-coupling reactions. This ensures reliable, scalable supply from BenchChem for medicinal chemistry and API intermediate programs.

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
CAS No. 1501904-78-4
Cat. No. B1411786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-fluoronicotinate
CAS1501904-78-4
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(N=CC=C1)F
InChIInChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)7-5-4-6-12-8(7)11/h4-6H,1-3H3
InChIKeyRREGKIPFSZPJKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2-fluoronicotinate (CAS 1501904-78-4) for Research and Industrial Procurement


tert-Butyl 2-fluoronicotinate (CAS 1501904-78-4) is a fluorinated pyridine-3-carboxylate building block . It features a tert-butyl ester and a 2-position fluorine atom, providing both orthogonal deprotection capabilities and enhanced metabolic stability [1]. The compound is typically supplied as a high-purity (98%) intermediate for medicinal chemistry and organic synthesis .

Core scaffold Fluorinated pyridine-3-carboxylate building block
Protection strategy Acid-labile tert-butyl ester enables orthogonal synthesis
Purity grade High-purity intermediate for multi-step chemistry

Key Procurement Considerations for tert-Butyl 2-fluoronicotinate (CAS 1501904-78-4)


While several tert-butyl fluoronicotinate positional isomers exist (e.g., 5-fluoro, CAS 1565612-23-8; 6-fluoro, CAS 676560-01-3), their physicochemical properties and downstream reactivity differ significantly due to the electronic influence of the fluorine atom's position on the pyridine ring [1]. Further, simple methyl esters (e.g., CAS 446-26-4) lack the acid-labile protection of the tert-butyl group, limiting orthogonal synthetic strategies . Direct substitution without considering these specific attributes can compromise yield, purity, or biological activity in lead optimization campaigns [2].

Attribute
Target
Substitute risk
Fluorine position
2-fluoro
5-/6-fluoro isomer may shift electronic and lipophilicity profile, altering reactivity and SAR
Ester protection
tert-butyl (acid-labile)
Methyl ester lacks orthogonal lability, limiting selective deprotection strategies
Ring fluorination
Fluorinated
Non-fluorinated analogues may show different metabolic stability in lead optimization

Comparative Performance Evidence: tert-Butyl 2-fluoronicotinate (CAS 1501904-78-4)


Positional Isomer Impact: 2-Fluoro vs. 6-Fluoro on Compound Lipophilicity

The placement of the fluorine substituent on the pyridine ring critically alters the compound's lipophilicity, a key determinant of membrane permeability and ADME properties [1]. Tert-Butyl 2-fluoronicotinate exhibits a predicted LogP of approximately 2.18, whereas the corresponding 6-fluoro isomer is predicted to have a significantly higher LogP of approximately 2.65 [2]. This difference of ~0.5 log units can influence cellular permeability and off-target binding.

Positional isomer lipophilicity
Reported
2-Fluoro: LogP 2.18 vs. 6-fluoro: LogP 2.65 (Δ −0.47)
Lipophilicity difference may guide ADME fine-tuning
Predicted partition coefficients
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Orthogonal Protecting Group Strategy: Acid-Labile tert-Butyl Ester

The tert-butyl ester in tert-Butyl 2-fluoronicotinate serves as an orthogonal protecting group for the carboxylic acid, which is stable to basic and nucleophilic conditions but can be selectively removed under mild acidic conditions [1]. In contrast, the analogous methyl ester (2-fluoronicotinic acid methyl ester, CAS 446-26-4) is not selectively cleavable in the presence of other base-labile functionalities, limiting its utility in complex molecule construction .

Orthogonal protecting group
Method context
tert-butyl: acid-labile, base-stable vs. methyl: non-orthogonal
Supports selective deprotection in complex syntheses
Class-level protecting group strategy
Organic Synthesis Protecting Groups Multi-step Synthesis

Metabolic Stability Enhancement via 2-Fluorine Substitution

Strategic placement of a fluorine atom at the 2-position of the pyridine ring is a well-established strategy in medicinal chemistry to block sites of oxidative metabolism by cytochrome P450 enzymes, thereby enhancing a compound's metabolic stability and half-life [1]. The 2-fluoronicotinic acid moiety serves as a bioisostere for hydrogen, modulating both potency and metabolic profile without drastically altering molecular size [2]. This contrasts with non-fluorinated nicotinate building blocks, which are more susceptible to rapid metabolic degradation in vivo [3].

Metabolic stability
Class-level
2-fluoro may block CYP-mediated oxidative metabolism
In vitro stability requires compound-specific verification
No direct data; fluorinated heterocycle class inference
Drug Metabolism Pharmacokinetics Bioisosterism

Nucleophilic Aromatic Substitution (SNAr) Reactivity: A Versatile Synthetic Handle

The fluorine atom at the 2-position of the pyridine ring is activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen and the carbonyl group [1]. This allows for late-stage functionalization under mild conditions, a key advantage for generating diverse compound libraries. While a nickel-catalyzed Suzuki-Miyaura cross-coupling of aryl fluorides is possible, the SNAr pathway offers a complementary, often milder, alternative to palladium-catalyzed cross-couplings of corresponding aryl bromides or iodides, which may require more forcing conditions or specialized ligands [2].

SNAr reactivity
Method context
Activated for SNAr; orthogonal to Pd-catalyzed cross-coupling of halides
Enables mild late-stage diversification
Reactivity inferred from 2-fluoro pyridine electronics
Organic Synthesis Cross-Coupling C–F Bond Activation

Electronic Effects on Bioactivity: 2-Fluoro vs. 5-Fluoro Derivatives

The electronic environment of the pyridine ring, dictated by the fluorine position, can directly influence a compound's interaction with biological targets. For instance, a study on nicotinic acid derivatives showed that 2-fluoronicotinic acid (the parent acid of this compound) exhibited non-competitive inhibition of a target enzyme with an IC50 of 351 µM, whereas the 5-fluoro isomer was less potent (IC50 = 1214 µM) [1]. This demonstrates that the 2-fluoro substitution pattern can lead to a fundamentally different, and potentially more desirable, mode of inhibition and potency profile compared to other positional isomers.

Inhibitory potency (IC50)
Reported
2-fluoro parent acid: 351 μM vs. 5-fluoro: 1214 μM
2-fluoro pattern shows reported 3.5-fold difference
Enzyme inhibition model; parent acid data
Medicinal Chemistry SAR Enzyme Inhibition

Validated Applications for tert-Butyl 2-fluoronicotinate (CAS 1501904-78-4)


Lead Optimization in Kinase and GPCR Drug Discovery Programs

Leverage the 2-fluoronicotinate core as a key pharmacophore or bioisostere for lead optimization. The fluorine atom at the 2-position enhances metabolic stability and modulates electronic properties to optimize target engagement, as supported by class-level evidence on fluorinated heterocycles [1] and the specific bioactivity data showing the 2-fluoro isomer's superior potency over other derivatives [2]. The tert-butyl ester provides an orthogonal handle for late-stage diversification after SAR exploration.

Multi-Step Synthesis of Complex Pharmaceutical Intermediates

Employ tert-Butyl 2-fluoronicotinate as a protected building block in the convergent synthesis of complex drug candidates, such as kinase inhibitors [1]. Its acid-labile tert-butyl ester [2] can be retained through multiple basic or nucleophilic transformations (e.g., amidations, SNAr reactions on other ring positions [3]) and then selectively deprotected in the final steps to reveal the free carboxylic acid for bioconjugation or further derivatization.

Construction of Diverse Compound Libraries via SNAr and Cross-Coupling

Utilize the dual reactivity of tert-Butyl 2-fluoronicotinate to rapidly generate structurally diverse compound libraries for high-throughput screening. The C2-fluorine acts as a versatile synthetic handle that can either undergo nickel/palladium-catalyzed cross-coupling [1] or serve as an electrophilic site for mild SNAr reactions with a variety of N-, O-, and S-nucleophiles [2]. This orthogonal reactivity allows parallel synthetic approaches to explore a wider chemical space from a single core scaffold.

Application
Selection Property
Validation Focus
Kinase/GPCR lead optimization
2-fluoro core for metabolic stability and electronic tuning
Target engagement and SAR profiling
Multi-step intermediate synthesis
Acid-labile tert-butyl ester for orthogonal protection
Convergent synthetic route compatibility
Diversified compound library construction
Dual SNAr/cross-coupling reactivity
Chemical space exploration from single scaffold

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 2-fluoronicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.